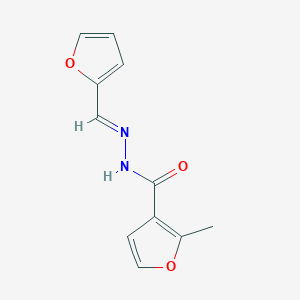

![molecular formula C20H23NO2S B5550337 2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)

2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrahydroisoquinoline derivatives are significant in medicinal chemistry due to their biological activities. The research focuses on their synthesis, molecular structure analysis, chemical reactions, and properties.

Synthesis Analysis

- A study by Grunewald et al. (2006) discussed the synthesis of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, potent inhibitors of phenylethanolamine N-methyltransferase (PNMT) (Grunewald et al., 2006).

Molecular Structure Analysis

- In the synthesis process, the molecular structure was analyzed to enhance lipophilicity and inhibitory potency, focusing on interactions within the active site of human PNMT (Grunewald et al., 2006).

Chemical Reactions and Properties

- A study by Zhu et al. (2016) established a cascade halosulfonylation of 1,7-enynes, a process involving sulfonyl radical-triggered reactions, which is pertinent to the synthesis of tetrahydroquinolinones (Zhu et al., 2016).

Physical Properties Analysis

- The research by Grunewald et al. (2006) included the analysis of physical properties like lipophilicity, which is crucial for the ability of these compounds to cross the blood-brain barrier (Grunewald et al., 2006).

Chemical Properties Analysis

- Grunewald et al. (2005) explored the chemical properties of similar compounds, particularly their inhibitory potency and selectivity, which are vital for their potential therapeutic uses (Grunewald et al., 2005).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Chemistry Applications

Research in the field of chemical synthesis highlights the utility of related compounds, particularly in the context of developing potent inhibitors and understanding their interactions with biological targets. For instance, Grunewald et al. (2005) synthesized a series of compounds to evaluate their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), indicating the importance of such structures in designing selective inhibitors with potential therapeutic applications G. L. Grunewald, F. A. Romero, K. R. Criscione, 2005. Similarly, the work by Grunewald et al. (2006) on the binding of related compounds to PNMT provides insights into drug design strategies, emphasizing the role of structural modifications in enhancing inhibitor selectivity and potency G. L. Grunewald, Mitchell R Seim, Rachel C Regier, Jennifer L. Martin, C. Gee, N. Drinkwater, K. R. Criscione, 2006.

Biological Implications and Pharmacological Research

The biological implications of related compounds, especially in terms of their pharmacological potential, are highlighted in the synthesis of inhibitors targeting specific enzymes like PNMT. These studies not only contribute to our understanding of enzyme inhibition mechanisms but also pave the way for developing new therapeutic agents. For example, the research by Blank et al. (1980) on tetrahydroisoquinoline sulfonanilides as PNMT inhibitors underlines the therapeutic potential of such compounds in manipulating epinephrine biosynthesis B. Blank, A. Krog, G. Weiner, R. Pendleton, 1980.

Methodological Advances in Chemical Analysis

Methodological advancements in chemical analysis, as demonstrated by Inoue et al. (2008), who developed a highly sensitive chromatographic method for analyzing tetrahydroisoquinolines, are crucial for the detailed study of these compounds within biological matrices. Such methodologies are essential for the quantification and understanding of the biological roles of these compounds H. Inoue, Daisuke Matsubara, Y. Tsuruta, 2008.

Propiedades

IUPAC Name |

2,2,4,7-tetramethyl-1-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S/c1-14-6-9-17(10-7-14)24(22,23)21-19-12-15(2)8-11-18(19)16(3)13-20(21,4)5/h6-13H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEDXUCTNRSAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)C)C(=CC2(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4,7-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)

![3-ethyl-5-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5550273.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)

![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5550294.png)

![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)

![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)

![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)

![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)

![6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5550359.png)

![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)